Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)-

Description

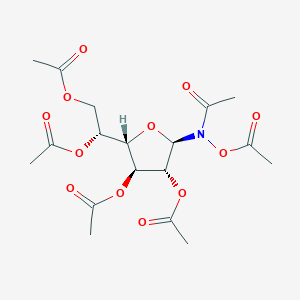

CAS No. 85339-16-8 This compound is a highly specialized acetamide derivative featuring two distinct substituents on the nitrogen atom:

- An acetyloxy group (–OAc).

- A 2,3,5,6-tetra-O-acetyl-β-D-galactofuranosyl moiety, where the galactose residue exists in the less common furanose (five-membered ring) form. The β-configuration indicates the stereochemistry at the anomeric carbon, and the four hydroxyl groups (positions 2, 3, 5, 6) are fully acetylated .

Properties

CAS No. |

85339-16-8 |

|---|---|

Molecular Formula |

C18H25NO12 |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

[(2R)-2-[(2S,3S,4R,5R)-5-[acetyl(acetyloxy)amino]-3,4-diacetyloxyoxolan-2-yl]-2-acetyloxyethyl] acetate |

InChI |

InChI=1S/C18H25NO12/c1-8(20)19(31-13(6)25)18-17(29-12(5)24)16(28-11(4)23)15(30-18)14(27-10(3)22)7-26-9(2)21/h14-18H,7H2,1-6H3/t14-,15+,16+,17-,18-/m1/s1 |

InChI Key |

OXVAOHAXVTZPPA-DISONHOPSA-N |

Isomeric SMILES |

CC(=O)N([C@H]1[C@@H]([C@H]([C@@H](O1)[C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)N(C1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Acetamide, N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-β-D-galactofuranosyl)-

General Synthetic Strategy

The preparation of this compound typically involves:

- Starting Material : A β-D-galactofuranosyl derivative, often protected with acetyl groups at hydroxyl positions (2,3,5,6-tetra-O-acetyl).

- Acetylation : Introduction of acetyl groups to hydroxyl functionalities to protect them during subsequent reactions.

- Formation of Acetamide and Acetyloxy Substituents : Installation of the acetamide moiety with an acetyloxy substituent on the nitrogen atom, which may involve acylation reactions of amino groups or conversion of precursor amines or azides.

Detailed Preparation Protocols

Based on the literature and known organic synthesis methods for similar compounds, the following detailed steps are involved:

Acetylation of β-D-galactofuranosyl Derivatives

- The β-D-galactofuranosyl sugar is treated with acetic anhydride in the presence of a base such as pyridine.

- This reaction acetylates the free hydroxyl groups at positions 2, 3, 5, and 6, yielding the tetra-O-acetylated sugar.

- Reaction conditions: Typically room temperature to mild heating, with reaction times ranging from several hours to overnight.

Formation of N-(acetyloxy) Acetamide Substituent

- The amino group precursor (such as an amine or azide derivative of the sugar) is reacted with an acetylating agent to form the N-(acetyloxy) substituent.

- Common acetylating agents include acetic anhydride or acetyl chloride.

- In some protocols, the amino group is first converted to an azide, then rearranged to an isocyanate intermediate, and subsequently acetylated.

- For example, the Schmidt reaction or azide rearrangement techniques can be used to convert carboxylic acids to amines or isocyanates, which are then acetylated.

- Lithium aluminum hydride reduction may be employed to reduce intermediates to amines prior to acetylation.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as alumina column chromatography.

- Confirmation of structure is achieved through melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (UV, NMR, MS).

- The compound typically appears as a crystalline solid after purification.

Example from Literature (1963 Journal of Organic Chemistry)

- Attempts to lactonize related compounds with strong acids (sulfuric, phosphoric, hydrobromic) were unsuccessful, but methanesulfonic acid treatment yielded mixtures, indicating sensitivity of the sugar moiety.

- Conversion of carboxyl groups to amines via the Schmidt reaction gave moderate yields (~38%).

- Alternative conversion via azide intermediates followed by rearrangement to isocyanates afforded higher yields (~86%).

- Subsequent reduction by lithium aluminum hydride and methylation steps yielded tertiary amines, which were acetylated to form the acetamide derivatives.

- The final compounds were isolated and characterized by melting points and UV spectra, confirming the expected structures.

Data Table Summarizing Preparation Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetylation of sugar hydroxyls | Acetic anhydride, pyridine, RT to mild heat | >90 | Protects hydroxyl groups |

| Conversion to azide | Sulfuric acid, hydrazoic acid, chloroform | Moderate | Intermediate for amine formation |

| Rearrangement to isocyanate | Reflux in toluene | 86 | High yield step |

| Reduction to amine | Lithium aluminum hydride, anhydrous ether | 75 | Prepares amine for acetylation |

| Acetylation of amine | Acetic anhydride or acetyl chloride | High | Forms N-(acetyloxy) acetamide group |

| Purification | Alumina chromatography | - | Yields crystalline product |

Research Findings and Notes

- The acetylated galactofuranosyl derivatives are sensitive to strong acidic conditions; mild acetylation conditions are preferred to avoid decomposition.

- The use of azide intermediates and isocyanate rearrangements is an efficient route to introduce the acetamide functionality with high yields.

- Lithium aluminum hydride reduction is a reliable method to convert isocyanates or azides to amines before acetylation.

- The final compound's stability under sample preparation conditions is good, making it suitable for further biochemical and analytical studies such as mass spectrometry.

- Structural confirmation by spectroscopic and chromatographic methods is essential due to the complexity and similarity of acetylated sugar derivatives.

Chemical Reactions Analysis

Hydrolysis Reactions

Acetyl groups in carbohydrates are susceptible to hydrolysis under acidic or basic conditions. For this compound, selective deprotection can occur depending on reaction conditions:

Key Findings :

-

Acidic conditions (e.g., H₂SO₄) preferentially hydrolyze acetyl groups at the 2,3,5,6 positions over the acetamide .

-

Base-catalyzed hydrolysis (e.g., NH₃/MeOH) removes all acetyl groups but preserves the acetamide functionality .

Nucleophilic Substitution at the Acetamide Group

The acetamide group can undergo nucleophilic displacement or degradation under specific conditions:

Key Findings :

-

The Schmidt reaction yields a stable isocyanate intermediate, which can further react with alcohols or amines .

-

LiAlH₄ reduction produces a primary amine, enabling downstream functionalization (e.g., methylation) .

Regioselective Acetylation/Modification

The acetyl groups’ positions influence reactivity in further modifications:

Key Findings :

-

DMAP-catalyzed acetylation favors equatorial hydroxyl groups due to steric and electronic effects .

-

Silylation reagents like TBDMSCl target primary hydroxyl groups (e.g., 6-OH in galactofuranose) .

Ring-Opening and Degradation

The galactofuranose ring can undergo cleavage under harsh conditions:

Key Findings :

Scientific Research Applications

Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to various physiological responses.

Comparison with Similar Compounds

Structural Significance :

- The acetylated galactofuranosyl group suggests a role as a synthetic intermediate, likely used in glycosylation reactions or glycoconjugate synthesis.

- Limited data on molecular weight or formula is available in the provided evidence, highlighting a gap for further characterization.

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous acetamides:

Key Observations

Pharmaceutical Acetamides :

- Carbazole-linked derivatives () exhibit aromatic and halogenated substituents, likely targeting central nervous system (CNS) receptors or enzymes. Their activity is modulated by substituents like chloro or fluoro groups .

- Chiral acetamides () emphasize stereochemistry (e.g., S,S,S configurations), critical for binding to biological targets such as proteases or kinases .

- Tocolytic agent () combines a naphthalene core with hydroxyethyl groups, suggesting action on uterine smooth muscle receptors (e.g., β-adrenergic agonism) .

Pesticide Acetamides :

- Chloro and alkyl/aryl substituents (e.g., alachlor, pretilachlor) enhance lipophilicity and herbicidal activity by inhibiting plant fatty acid elongation .

Target Compound’s Uniqueness: The acetylated galactofuranosyl group distinguishes it from other acetamides. Acetylation improves stability and membrane permeability, while the β-D configuration may target galactofuranose-processing enzymes in pathogens.

Research Findings and Implications

Bioactivity Potential

- Unlike pesticidal acetamides (), the target lacks electrophilic chloro groups, ruling out herbicidal mechanisms. Instead, its sugar moiety may interact with lectins or glycosidases, suggesting antimicrobial or diagnostic applications .

Limitations and Data Gaps

- Molecular weight, solubility, and spectral data (NMR, IR) for the target compound are unavailable in the evidence, necessitating further experimental characterization.

Biological Activity

Acetamide, N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-α-D-galactofuranosyl)- is a complex organic compound with significant biological activity. Its molecular formula is C₁₈H₂₅N₁O₁₂, and it has a molecular weight of approximately 389.36 g/mol. The compound features an acetamide group and a tetra-O-acetyl-α-D-galactofuranosyl moiety, which contribute to its reactivity and biological interactions.

Structural Characteristics

The compound appears as a white to light yellow powder or crystalline solid and is highly soluble in solvents like N,N-Dimethylformamide. The presence of functional groups such as acetamide and acetoxy allows for various chemical reactions, including nucleophilic substitutions and hydrolysis, which are crucial for its applications in biochemistry and pharmaceuticals.

Biological Activity

Research indicates that Acetamide, N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-α-D-galactofuranosyl)- exhibits several biological activities:

- Antitumor Properties : Similar compounds have shown potential in inhibiting tumor growth and progression. The galactofuranosyl component may enhance interactions with biological systems, suggesting utility in drug development.

- Immunomodulatory Effects : The compound may influence immune responses by interacting with lectins and other carbohydrate-binding proteins.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose | C₁₆H₂₃N₁O₁₀ | Contains a β-anomeric configuration |

| 2-Acetamido-1-O-acetyl-β-D-glucopyranose | C₁₆H₂₃N₁O₉ | Features a glucopyranose instead of galactofuranose |

| N-Acetylneuraminic acid | C₁₃H₁₉NO₉ | A sialic acid derivative with significant biological roles |

These compounds share structural similarities but differ mainly in their sugar moieties and configurations, affecting their biological activities.

The biological activity of Acetamide, N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-α-D-galactofuranosyl)- can be attributed to its ability to interact with various enzymes and receptors within biological systems. The galactofuranosyl component may engage with lectins and other carbohydrate-binding proteins, potentially influencing cell signaling pathways and immune responses.

Case Studies

- Antitumor Activity : A study demonstrated that compounds similar to Acetamide exhibited significant inhibition of tumor cell proliferation in vitro. The mechanism involved the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

- Immunomodulation : Research indicated that derivatives of galactofuranosyl compounds could modulate immune responses by enhancing the activity of certain immune cells while suppressing inflammatory responses. This suggests potential therapeutic applications in autoimmune diseases.

Q & A

Basic: What synthetic strategies are recommended for preparing Acetamide, N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-β-D-galactofuranosyl)-, and how is its stereochemistry controlled?

Answer:

The synthesis typically involves sequential acetylation and glycosylation steps. For β-D-galactofuranosyl derivatives, the key is to use protecting groups (e.g., acetyl) to stabilize the furanose ring and ensure stereochemical integrity during glycosidic bond formation. A common approach includes:

- Galactose activation : Start with D-galactose, perform selective acetylation at 2,3,5,6 positions to form 2,3,5,6-tetra-O-acetyl-D-galactofuranose .

- Glycosylation : Use a coupling agent (e.g., TMSOTf) to link the activated galactofuranosyl donor to an acetamide-containing acceptor. β-Stereoselectivity is achieved by optimizing solvent polarity (e.g., dichloromethane) and temperature .

- Characterization : Confirm stereochemistry via - and -NMR, focusing on anomeric proton coupling constants ( for β-configuration) .

Basic: How should researchers validate the purity and structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- Chromatography : HPLC or GC (≥99% purity) with a polar stationary phase to resolve acetylated byproducts .

- Spectroscopy :

- NMR : -NMR to verify acetyl group integration (4 acetyl groups: 12 protons) and anomeric proton position. -NMR to confirm carbonyl signals (~170–175 ppm for acetates) .

- Mass Spectrometry : High-resolution MS (HRMS) to match the molecular ion peak with the theoretical mass (e.g., , exact mass calculated) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: What experimental design considerations are critical for studying its reactivity in nucleophilic substitution reactions?

Answer:

- Solvent selection : Use aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states and minimize hydrolysis of acetyl groups .

- Temperature control : Low temperatures (−20°C to 0°C) reduce side reactions (e.g., acetyl migration) during deprotection .

- Catalyst optimization : Lewis acids (e.g., ZnCl) can accelerate reactions but may require stoichiometric tuning to avoid over-acetylation .

- Monitoring : Real-time TLC or in-situ IR to track reaction progress and detect intermediates .

Advanced: How can researchers resolve contradictions in spectral data, such as unexpected 13C^{13}\text{C}13C-NMR shifts for acetyl groups?

Answer:

Discrepancies often arise from:

- Acetyl migration : Check for temperature-dependent isomerization by repeating NMR at 25°C vs. 60°C .

- Solvent effects : Compare spectra in CDCl vs. DMSO-d; polar solvents may deshield carbonyl carbons by 1–2 ppm .

- Crystallinity : Recrystallize the compound (e.g., from ethyl acetate/hexane) to eliminate amorphous impurities causing peak broadening .

Advanced: What pharmacological screening strategies are suitable for evaluating its bioactivity?

Answer:

- Target selection : Prioritize enzymes/proteins interacting with galactofuranose (e.g., bacterial galactofuranosyltransferases, implicated in pathogen cell wall synthesis) .

- Assay design :

- Toxicity profiling : Use HEK-293 or HepG2 cells to assess cytotoxicity (CC via MTT assay) .

Advanced: How does the galactofuranose conformation impact its stability in aqueous vs. organic media?

Answer:

- Aqueous stability : The furanose ring is prone to hydrolysis under acidic/basic conditions. Monitor pH (4–7) and use buffered solutions (e.g., PBS) to slow degradation. Half-life can be quantified via HPLC .

- Organic stability : In DMSO or DMF, acetyl groups stabilize the ring, but prolonged storage above −20°C may lead to gradual deacetylation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: What computational methods aid in predicting its metabolic pathways?

Answer:

- Docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites .

- Quantum mechanics : DFT calculations (B3LYP/6-31G*) to identify reactive electrons on the acetamide nitrogen or acetyl carbonyls .

- Machine learning : Train ADMET predictors (e.g., ADMETlab 2.0) on analogous galactofuranosyl derivatives to estimate clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.